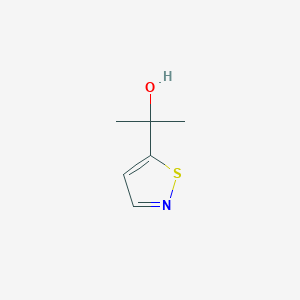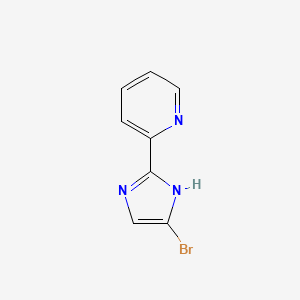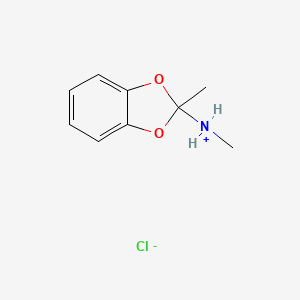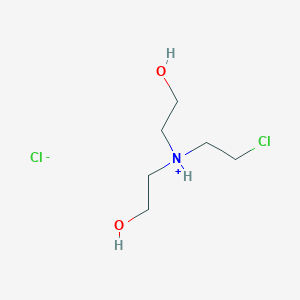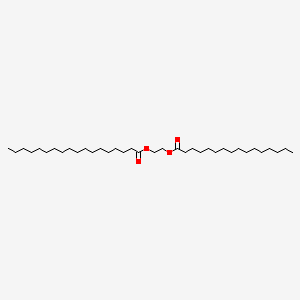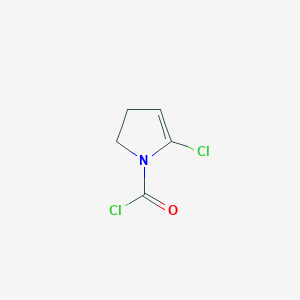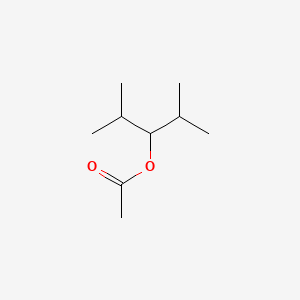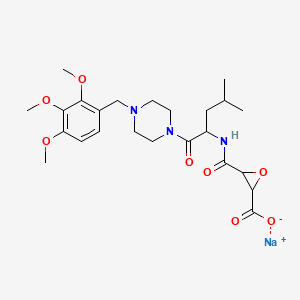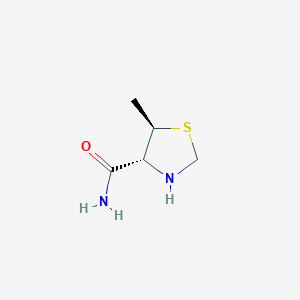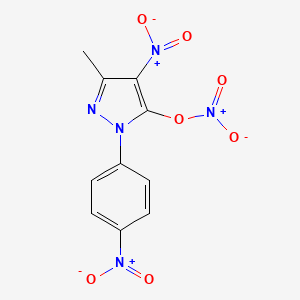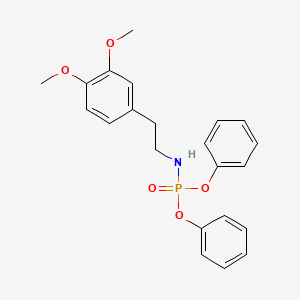
Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diphenyl ester is a chemical compound with the molecular formula C12H12NO3P. This compound is part of the phosphoramidic acid family, which are derivatives of phosphoric acid where one or more of the hydroxyl groups are replaced by an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diphenyl ester typically involves the reaction of 3,4-dimethoxyphenethylamine with diphenyl phosphorochloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific solvents can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphoramidic acids.
Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced phosphoramidic acids.
Substitution: Different phosphoramidic derivatives based on the nucleophile used.
Scientific Research Applications
Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diphenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diphenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diphenyl ester is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenethyl group. Similar compounds include:
Phosphoramidic acid, phenyl-, diphenyl ester
Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester
These compounds share the phosphoramidic acid core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
7761-68-4 |
|---|---|
Molecular Formula |
C22H24NO5P |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-diphenoxyphosphorylethanamine |
InChI |
InChI=1S/C22H24NO5P/c1-25-21-14-13-18(17-22(21)26-2)15-16-23-29(24,27-19-9-5-3-6-10-19)28-20-11-7-4-8-12-20/h3-14,17H,15-16H2,1-2H3,(H,23,24) |
InChI Key |
KWAKUXFPRWGHFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


